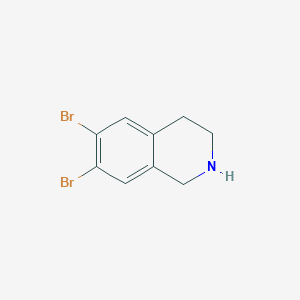
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1989671-73-9 . It has a molecular weight of 290.99 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dibromo-1,2,3,4-tetrahydroisoquinoline . The InChI code is 1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It is insoluble in water .Scientific Research Applications
Solar Cell Components
4,7-Dibromo-substituted compounds, which are structurally similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, have been used as building blocks in solar cell components . These compounds are important in dye-sensitized solar cells due to their low cost, easy fabrication, and high solar-to-electricity conversion efficiency .
Organic Dyes
The dibromo derivatives of these compounds have been used in the synthesis of organic dyes . These dyes are intensively investigated in third-generation solar cells .
Synthesis of Functional Organic Materials
Electron-deficient π-conjugated building blocks, such as 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine, have been widely applied for the preparation of functional organic dyes and electronic materials . These materials have various applications, including dye-sensitized solar cells (DSSCs), bulk heterojunction solar cells (BHJ), n-type organic field-effect transistors, near infrared absorption and emissions materials, electrochromic materials, and more .
Pharmaceutical Intermediate
7-Bromo-1,2,3,4-tetrahydroisoquinoline, a compound similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, is used as a pharmaceutical intermediate . It’s plausible that 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline could have similar applications.
Synthesis of Polymers
4,7-Dibromo-2,1,3-benzothiadiazole, a compound structurally similar to 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline, is used as an intermediate for the synthesis of polymers like poly [N-9′-heptadecanyl-2,7-carbazole-alt-5,5- (4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) and poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis (2-ethylhexyl)-4H-cyclopenta [2,1-b:3,4-b′]dithiophene-2,6-diyl]] (PCPDTBT) .
Synthesis of Aryl-substituted Derivatives
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline could potentially be used in the synthesis of aryl-substituted derivatives of conformationally constrained phenylalanine analogues .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in a range of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific substitutions on the THIQ scaffold .
Biochemical Pathways
Thiqs are known to originate as a consequence of reactions, known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds . This suggests that they may interact with and potentially affect pathways involving these compounds.
Pharmacokinetics
The biological actions of thiqs appear critically dependent on their metabolism . This suggests that the compound’s ADME properties could significantly impact its bioavailability and overall biological activity.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could have a range of potential effects at the molecular and cellular level.
Action Environment
It’s known that thiqs are insoluble in water , which could potentially influence their action and stability in aqueous environments.
properties
IUPAC Name |
6,7-dibromo-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWQUYJNXAGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

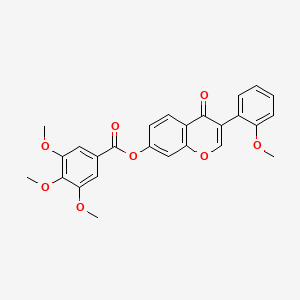
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
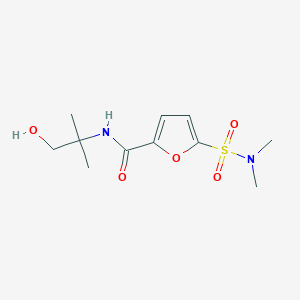
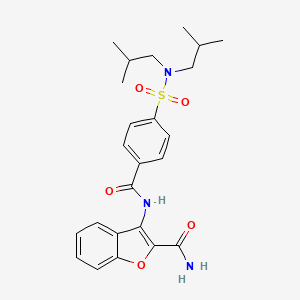

![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
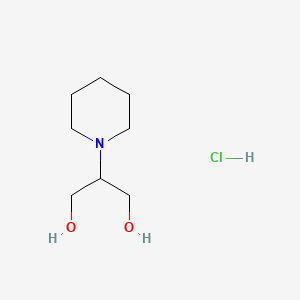
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2899055.png)
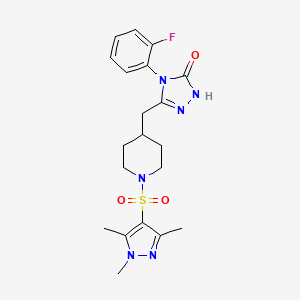
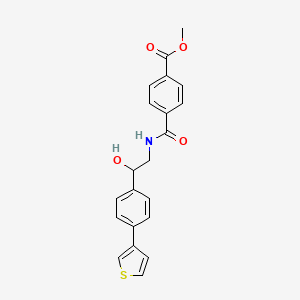
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2899061.png)
![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)